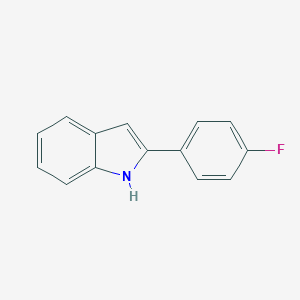

2-(4-Fluorophenyl)indole

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9,16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHGDCJIDNVRFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30228836 |

Source

|

| Record name | 2-(4-Fluorophenyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30228836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

782-17-2 |

Source

|

| Record name | 2-(4-Fluorophenyl)indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000782172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Fluorophenyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30228836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Fluorophenyl)indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Fluorophenyl)indole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenyl)indole is a heterocyclic aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its indole core is a common scaffold in numerous biologically active molecules, and the presence of a fluorophenyl group can significantly influence its physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies of this compound, along with insights into its potential biological significance based on related structures.

Chemical Structure and Properties

The chemical structure of this compound consists of a bicyclic indole ring system, with a 4-fluorophenyl group substituted at the 2-position of the indole ring.

Structure:

A summary of the key chemical and physical properties of this compound is presented in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀FN | [1] |

| Molecular Weight | 211.24 g/mol | [2] |

| Appearance | White to pale cream crystals or powder | [3] |

| Melting Point | 184.0-188.0 °C | [3] |

| Boiling Point | 389.1 ± 17.0 °C (Predicted) | [4] |

| Solubility | Generally soluble in organic solvents such as dichloromethane and dimethyl sulfoxide; limited solubility in water. | [5][6] |

| pKa | 16.51 ± 0.30 (Predicted) | [4] |

| LogP (predicted) | 3.9 | [1] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

-

¹H NMR (400 MHz, CDCl₃): δ 8.17 (s, 1H, NH), 7.65 (d, J = 7.6 Hz, 1H), 7.62-7.58 (m, 2H), 7.38 (d, J = 8.0 Hz, 1H), 7.23 (t, J = 7.6 Hz, 1H), 7.18-7.12 (m, 3H), 6.76 (d, J = 1.2 Hz, 1H).

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for N-H stretching of the indole ring (around 3400 cm⁻¹), C-H stretching of the aromatic rings, C=C stretching within the aromatic systems, and a C-F stretching band.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 211, corresponding to the molecular weight of the compound.[1]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 2-arylindoles is the Fischer indole synthesis. A representative protocol is the reaction of a substituted phenylhydrazine with a ketone or aldehyde. Another versatile method is the palladium-catalyzed cross-coupling reaction.

Representative Protocol: Palladium-Catalyzed Sonogashira Coupling followed by Cyclization

This method involves a one-pot reaction starting from 2-iodoaniline and a terminal alkyne.

Materials:

-

2-Iodoaniline

-

4-Fluorophenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Sodium hydroxide (NaOH)

-

Dimethylacetamide (DMA)

Procedure:

-

In a sealed tube, a mixture of 2-iodoaniline (0.5 mmol), 4-fluorophenylacetylene (0.75 mmol), PdCl₂(PPh₃)₂ (3 mol %), and CuI (3 mol %) in DMA (3 mL) is stirred at room temperature.

-

The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (approximately 1 hour).

-

Sodium hydroxide (5 mmol) is then added to the reaction mixture.

-

The mixture is heated to 120 °C and stirred for 12 hours.

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Diagram: Synthetic Workflow

Caption: Synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

While specific studies detailing the signaling pathways directly modulated by this compound are limited, the broader class of indole derivatives is known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. It is plausible that this compound shares some of these properties.

For instance, many indole-containing compounds have been investigated as inhibitors of enzymes such as cyclooxygenase (COX) and as modulators of transcription factors like NF-κB, which are key players in inflammatory processes. In the context of cancer, indole derivatives have been shown to interfere with cell cycle progression and induce apoptosis, sometimes through the modulation of the p53-MDM2 pathway.[7][8][9]

Hypothesized Anti-Inflammatory Signaling Pathway

Based on the known activities of similar indole-based anti-inflammatory agents, a potential mechanism of action for this compound could involve the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response.

Caption: Hypothesized anti-inflammatory mechanism of action.

Disclaimer: This proposed signaling pathway is based on the known activities of structurally related indole derivatives and requires experimental validation for this compound.

Conclusion

This compound is a molecule of significant interest with a well-defined chemical structure and accessible synthetic routes. Its physicochemical properties make it a viable candidate for further investigation in drug discovery programs. While its precise biological mechanism of action is yet to be fully elucidated, the established pharmacological profiles of related indole compounds suggest that it may possess valuable therapeutic properties, potentially as an anti-inflammatory or anticancer agent. Further research is warranted to explore the specific signaling pathways modulated by this compound and to unlock its full therapeutic potential.

References

- 1. This compound | C14H10FN | CID 136622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. This compound, 99% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 782-17-2 CAS MSDS (6-(4-FLUOROPHENYL)INDOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Buy 7-(2-fluorophenyl)-1H-indole (EVT-8731431) [evitachem.com]

- 6. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]

- 7. A fluorinated indole-based MDM2 antagonist selectively inhibits the growth of p53wt osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A fluorinated indole-based MDM2 antagonist selectively inhibits the growth of p53wt osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Two likely targets for the anti-cancer effect of indole derivatives from cruciferous vegetables: PI3K/Akt/mTOR signalling pathway and the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2-(4-Fluorophenyl)indole via Fischer Indole Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-(4-Fluorophenyl)indole, a valuable heterocyclic compound, utilizing the classic Fischer indole synthesis. This method provides an efficient route to the indole core, a prevalent scaffold in numerous biologically active molecules and pharmaceuticals. This document provides a comprehensive overview of the reaction, a detailed experimental protocol, and relevant data for researchers in organic synthesis and drug development.

Introduction to the Fischer Indole Synthesis

The Fischer indole synthesis, first reported by Hermann Emil Fischer in 1883, is a robust and versatile chemical reaction for synthesizing indoles from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[1] The reaction proceeds through a series of well-defined steps, including the formation of a phenylhydrazone, tautomerization to an enamine, a[2][2]-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia to form the aromatic indole ring.[3] The choice of acid catalyst is crucial, with options ranging from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride and boron trifluoride.[4] Polyphosphoric acid (PPA) is also a commonly used and effective catalyst for this transformation.[3][5]

The indole scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of natural products and synthetic drugs.[2] The introduction of a fluorine atom, as in this compound, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to improved metabolic stability and binding affinity.[6]

Reaction Scheme and Mechanism

The synthesis of this compound via the Fischer indole synthesis involves the reaction of (4-fluorophenyl)hydrazine with acetophenone. The overall reaction is depicted below:

Reaction Scheme:

(4-Fluorophenyl)hydrazine + Acetophenone → this compound

The mechanism of the Fischer indole synthesis is a well-established cascade of reactions:

-

Formation of Phenylhydrazone: The reaction initiates with the acid-catalyzed condensation of (4-fluorophenyl)hydrazine and acetophenone to form the corresponding acetophenone 4-fluorophenylhydrazone.

-

Tautomerization: The phenylhydrazone undergoes tautomerization to its enamine isomer.

-

[2][2]-Sigmatropic Rearrangement: This is the key bond-forming step where the enamine undergoes a concerted, acid-catalyzed[2][2]-sigmatropic rearrangement to form a di-imine intermediate.

-

Cyclization and Aromatization: The intermediate then undergoes an intramolecular cyclization and subsequent loss of an ammonia molecule, followed by deprotonation to yield the stable, aromatic this compound.

Quantitative Data

The following table summarizes the key quantitative data for the starting materials and the final product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| (4-Fluorophenyl)hydrazine hydrochloride | C₆H₈ClFN₂ | 162.59 | 218-220 |

| Acetophenone | C₈H₈O | 120.15 | 19-20 |

| This compound | C₁₄H₁₀FN | 211.24 | 190[6] |

Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of this compound.

Step 1: Synthesis of Acetophenone 4-Fluorophenylhydrazone

A general procedure for the synthesis of the hydrazone intermediate is as follows:

-

To a solution of 4-fluorophenylhydrazine hydrochloride (0.1 mol) in ethanol (150 mL), add acetophenone (0.1 mol).

-

Add a catalytic amount of glacial acetic acid (e.g., 0.5 mL).

-

Heat the mixture to reflux for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath to induce crystallization.

-

Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the acetophenone 4-fluorophenylhydrazone.

Step 2: Fischer Indole Cyclization to form this compound

The following procedure utilizes polyphosphoric acid (PPA) as the catalyst for the cyclization:

-

Place the dried acetophenone 4-fluorophenylhydrazone (0.05 mol) in a beaker.

-

Add an excess of polyphosphoric acid (approximately 10 times the weight of the hydrazone).

-

Heat the mixture in a water bath, maintaining a temperature of 100-120°C for 10-15 minutes with constant stirring.[7]

-

After the reaction is complete, carefully pour the hot mixture into a beaker containing cold water (approximately 450 mL) with vigorous stirring to dissolve the PPA.[8]

-

The crude this compound will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

Purification

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[9]

-

Dissolve the crude solid in a minimal amount of hot ethanol.

-

If necessary, decolorize the solution with a small amount of activated charcoal.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals of this compound by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

A typical reported yield for a similar polyphosphoric acid-catalyzed synthesis of 5-fluoro-2-phenyl-1H-indole is 79%.[1]

Mandatory Visualizations

Fischer Indole Synthesis Mechanism

Caption: Mechanism of the Fischer Indole Synthesis.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Development

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of many approved drugs.[10] Derivatives of 2-phenylindole, including this compound, are of particular interest as they serve as intermediates in the synthesis of a variety of pharmacologically active compounds.[6] These compounds have been investigated for a range of therapeutic applications, including:

-

Serotonin Receptor Modulators: The indole structure is a key component of many ligands for serotonin receptors, which are targets for drugs treating depression, anxiety, and other neurological disorders.[6]

-

Anti-inflammatory Agents: Certain indole derivatives exhibit anti-inflammatory properties, making them potential candidates for the development of new treatments for inflammatory diseases.[6]

-

Antimicrobial Agents: The indole scaffold has been incorporated into molecules with antibacterial and antifungal activities.[8]

The presence of the 4-fluorophenyl group can enhance the biological activity and improve the metabolic profile of these potential drug candidates.

Conclusion

The Fischer indole synthesis remains a highly effective and widely used method for the preparation of indole derivatives. This guide provides a detailed technical overview of the synthesis of this compound, a compound with significant potential in the field of drug discovery and development. The experimental protocol outlined, along with the supporting data and visualizations, offers a solid foundation for researchers to successfully synthesize and further explore the applications of this valuable fluorinated indole.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. ccsenet.org [ccsenet.org]

- 6. This compound [myskinrecipes.com]

- 7. youtube.com [youtube.com]

- 8. ijnrd.org [ijnrd.org]

- 9. benchchem.com [benchchem.com]

- 10. digital.car.chula.ac.th [digital.car.chula.ac.th]

Spectroscopic Profile of 2-(4-Fluorophenyl)indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(4-Fluorophenyl)indole, a molecule of interest in medicinal chemistry and materials science. This document presents a consolidation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols to aid in the replication and verification of these findings.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in a structured format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound, respectively.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not explicitly found in search results |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly found in search results |

Note: While general NMR data for indole derivatives is available, specific, comprehensively assigned ¹H and ¹³C NMR data for this compound, including chemical shifts and coupling constants, were not explicitly available in the aggregated search results. Researchers should perform their own NMR analysis for precise characterization.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound reveals characteristic absorption bands corresponding to its key structural features.

FT-IR Peak Analysis

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3400 | N-H (Indole) | Stretching |

| ~3100-3000 | C-H (Aromatic) | Stretching |

| ~1600-1450 | C=C (Aromatic) | Stretching |

| ~1220 | C-F (Aryl Fluoride) | Stretching |

| ~800-700 | C-H (Aromatic) | Out-of-plane Bending |

Note: The exact positions of the peaks can vary slightly depending on the sample preparation method (e.g., KBr pellet or ATR). The provided data is a general representation based on typical values for the functional groups present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

Mass Spectrum Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 211 | High | [M]⁺ (Molecular Ion) |

| 183 | Moderate | [M - C₂H₂]⁺ |

| 154 | Low | [M - C₂H₂ - HCN]⁺ |

Note: The fragmentation pattern of indole derivatives can be complex.[1] The proposed fragments are based on common fragmentation pathways for aromatic and heterocyclic compounds. The molecular ion peak at m/z 211 is expected to be prominent due to the stability of the aromatic system.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following protocols outline the general procedures for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[1]

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Ensure the solution height in the NMR tube is approximately 4-5 cm.

Instrumentation and Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Reference the chemical shifts to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR.

-

Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

-

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

-

Place a portion of the mixture into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[3]

Instrumentation and Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.[4]

-

Procedure:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation and Data Acquisition:

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer.

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: Typically 250-280 °C.

-

Oven Temperature Program: A suitable temperature program should be used to ensure good separation and peak shape. For example, start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10-15 °C/min, and hold for 5-10 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: Typically 230 °C.

-

Quadrupole Temperature: Typically 150 °C.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

Unraveling the Biological Profile of 2-(4-Fluorophenyl)indole: A Technical Guide Based on Analogous Compounds

Disclaimer: This technical guide explores the potential mechanisms of action of 2-(4-Fluorophenyl)indole in biological systems. As of the latest literature review, specific experimental data on the biological activity of this compound is not extensively available in the public domain. Therefore, this document extrapolates potential mechanisms based on the reported activities of structurally related 2-arylindole compounds. The information presented herein is intended for research and drug development professionals and should be interpreted as a theoretical framework to guide future investigation of this compound. All quantitative data and signaling pathways described are attributed to the specific analogous compounds as cited.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide range of biological activities. The 2-arylindole motif, in particular, has been a subject of intense investigation, leading to the discovery of compounds with significant anti-inflammatory, anticancer, and antimicrobial properties. This compound, a member of this class, possesses a key fluorophenyl substitution that can influence its physicochemical properties and biological interactions. This guide synthesizes the current understanding of the potential mechanisms of action of this compound by examining the established biological activities of its close analogs.

Potential Mechanisms of Action

Based on the activities of structurally similar compounds, this compound may exhibit a range of biological effects mediated by various molecular targets and signaling pathways. The primary putative mechanisms are detailed below.

Anti-inflammatory Activity via COX-2 Inhibition

Several 2-arylindole derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. The anti-inflammatory effects of these compounds are attributed to the inhibition of prostaglandin synthesis.

Signaling Pathway:

Caption: Putative COX-2 inhibition pathway by 2-arylindoles.

Quantitative Data for Analogous Compounds:

| Compound Class | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 2-(4-methylsulfonylphenyl) indole derivatives | COX-2 | 0.10 - 0.31 | 31.29 - 132 | [1] |

Anticancer Activity

The 2-arylindole scaffold has been explored for its anticancer potential through multiple mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cell cycle regulation and apoptosis.

Certain 2-phenylindole derivatives have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division. This disruption of microtubule dynamics leads to mitotic arrest and apoptosis in cancer cells.

Logical Relationship Diagram:

References

An In-Depth Technical Guide to 2-(4-Fluorophenyl)indole: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Fluorophenyl)indole is a synthetically derived indole compound that has garnered attention in medicinal chemistry due to the versatile biological activities exhibited by the broader class of 2-arylindoles. This technical guide provides a comprehensive overview of the discovery, synthesis, and known biological implications of this compound. It details established synthetic protocols, summarizes key physicochemical and spectroscopic data, and explores the limited but emerging understanding of its biological activities. While specific mechanistic data and extensive quantitative biological activity for this compound remain areas for further investigation, this document consolidates the current knowledge to serve as a foundational resource for researchers in the field.

Introduction and Historical Context

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The introduction of an aryl group at the 2-position of the indole ring gives rise to the 2-arylindole class of compounds, which have been extensively studied for their potential as anti-inflammatory, antimicrobial, and anticancer agents.

While a definitive seminal publication detailing the first synthesis and discovery of this compound specifically for a particular purpose is not readily apparent in the historical literature, its emergence is intertwined with the broader exploration of fluorinated organic compounds and 2-arylindoles in drug discovery. The introduction of a fluorine atom into a drug candidate can significantly modulate its physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. The 4-fluorophenyl substituent is a common modification in medicinal chemistry, and its incorporation into the 2-phenylindole scaffold represents a logical step in the systematic exploration of this chemical space.

Synthesis and Characterization

The synthesis of this compound can be achieved through several established methods for constructing the 2-arylindole scaffold. The most common and versatile approaches include the Fischer indole synthesis and palladium-catalyzed cross-coupling reactions.

Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a classic and reliable method for preparing indoles.[1] The general mechanism involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a[2][2]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the indole core.[1]

To synthesize this compound via this method, 4-fluorophenylacetaldehyde or a suitable precursor would be reacted with phenylhydrazine in the presence of an acid catalyst.

Experimental Protocol: General Fischer Indole Synthesis [3]

-

Hydrazone Formation: An equimolar amount of the arylhydrazine and the corresponding ketone or aldehyde are heated in a suitable solvent, often acetic acid or ethanol.

-

Cyclization: The formed hydrazone is then heated in the presence of a Brønsted or Lewis acid catalyst (e.g., HCl, H₂SO₄, ZnCl₂, polyphosphoric acid) to induce cyclization.[1]

-

Work-up and Purification: The reaction mixture is cooled, neutralized, and the product is extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography.

A workflow for the Fischer Indole Synthesis is depicted below:

Palladium-Catalyzed Sonogashira Coupling and Cyclization

A more modern and highly versatile approach to 2-arylindoles involves a one-pot, two-step sequence of a Sonogashira coupling followed by a base-assisted cycloaddition.[4] This method offers the advantage of broad substrate scope and milder reaction conditions compared to the classical Fischer synthesis.

The synthesis of this compound using this method would involve the coupling of 2-iodoaniline with 4-fluorophenylacetylene.

Experimental Protocol: One-Pot Palladium-Catalyzed Synthesis [4][5]

-

Sonogashira Coupling: In a sealed microwave vial, 2-iodoaniline, the terminal alkyne (e.g., 4-fluorophenylacetylene), a palladium catalyst (e.g., PdCl₂(PPh₃)₂), and a copper(I) co-catalyst (e.g., CuI) are combined in a suitable solvent like triethylamine.[5] The mixture is heated under microwave irradiation.[5]

-

Cyclization: After the initial coupling, a base is added, and the reaction mixture is heated again to facilitate the intramolecular cyclization to the indole ring.

-

Work-up and Purification: Upon completion, the reaction is cooled, and the product is isolated and purified, typically by column chromatography.

A diagram illustrating the Sonogashira coupling and cyclization pathway is provided below:

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Quantification of 2-(4-Fluorophenyl)indole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-(4-Fluorophenyl)indole. The methodologies described are based on established analytical techniques for structurally related indole derivatives and are intended to serve as a comprehensive guide for method development and validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of organic molecules.[1] A reversed-phase HPLC method is highly suitable for the analysis of this compound due to its aromatic and moderately polar nature.

Principle

The method utilizes a reversed-phase C8 or C18 column to separate this compound from other matrix components.[2][3] The separation is achieved based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase.[4] Quantification is performed by detecting the UV absorbance of the analyte as it elutes from the column. The indole scaffold typically exhibits strong UV absorbance, making this a suitable detection method.[5][6]

Experimental Protocol: HPLC-UV Analysis

1.2.1. Reagents and Materials

-

This compound reference standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Deionized Water (18.2 MΩ·cm)

-

Acetic Acid (Glacial, HPLC grade)

-

0.45 µm Syringe Filters

1.2.2. Instrumentation and Chromatographic Conditions

An HPLC system equipped with a UV-Vis detector is used. The following conditions are recommended based on methods for similar indole compounds.[2][3]

| Parameter | Recommended Condition |

| HPLC Column | Reversed-phase C8, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile and 1% Acetic Acid in Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

| UV Detection | 280 nm |

| Run Time | Approximately 10 minutes |

1.2.3. Preparation of Solutions

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions (1-100 µg/mL): Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

1.2.4. Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.

-

Inject the prepared sample solutions.

-

Integrate the peak area corresponding to the retention time of this compound.

-

Quantify the amount of this compound in the sample by correlating its peak area with the calibration curve.

Method Validation Summary

The method should be validated according to ICH guidelines. The following table summarizes the expected performance characteristics based on similar validated methods for indole derivatives.[2][7]

| Parameter | Expected Performance |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

| Accuracy (% Recovery) | 97.0% - 103.0% |

| Precision (% RSD) | < 2.0% |

Experimental Workflow: HPLC-UV Quantification

Caption: Workflow for the HPLC-UV quantification of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[8] This technique provides excellent specificity through the monitoring of specific precursor-to-product ion transitions.[9]

Principle

The analyte is first separated from the sample matrix using reversed-phase liquid chromatography. Following elution, it is ionized, typically using Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI). The mass spectrometer then isolates the protonated molecular ion (precursor ion) of this compound, subjects it to collision-induced dissociation, and detects a specific fragment ion (product ion). This Multiple Reaction Monitoring (MRM) mode ensures highly selective and sensitive quantification.[9][10]

Experimental Protocol: LC-MS/MS Analysis

2.2.1. Reagents and Materials

-

This compound reference standard

-

Internal Standard (IS), e.g., a stable isotope-labeled analog or a structurally similar compound

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Deionized Water (LC-MS grade)

-

Formic Acid (LC-MS grade)

2.2.2. Sample Preparation from Biological Matrix (e.g., Plasma)

-

Protein Precipitation: To a 100 µL aliquot of plasma sample, add 20 µL of the internal standard working solution.[10]

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.[9]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer to an autosampler vial for analysis.

2.2.3. Instrumentation and Conditions

| Parameter | Recommended Condition |

| LC Column | C18 column (e.g., 2.1 x 100 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Methanol |

| Gradient Elution | Start with 40% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions and equilibrate. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Ionization Source | APCI or ESI, Positive Ion Mode |

| MRM Transition | To be determined by direct infusion of a standard solution. For this compound (MW: 211.24), the precursor ion [M+H]⁺ would be m/z 212.1. A prominent product ion would be selected after fragmentation. |

Quantitative Data Summary (Hypothetical)

The following table presents plausible validation parameters for an LC-MS/MS method, based on reported data for similar analytes.[9][10]

| Parameter | Expected Performance |

| Linearity Range | 0.5 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Accuracy (% Recovery) | 95.0% - 105.0% |

| Precision (% RSD) | < 5.0% |

| Matrix Effect | Minimal, within acceptable limits (85-115%) |

Logical Workflow: Bioanalytical Method Development

Caption: Workflow for the bioanalytical LC-MS/MS quantification of this compound.

References

- 1. rsc.org [rsc.org]

- 2. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. japsonline.com [japsonline.com]

- 8. longdom.org [longdom.org]

- 9. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 2-(4-Fluorophenyl)indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 2-(4-Fluorophenyl)indole. The developed reversed-phase HPLC method is sensitive, specific, and stability-indicating, making it suitable for a range of applications in pharmaceutical research and development, including purity assessment, stability studies, and quality control. This document provides comprehensive experimental protocols, data presentation, and visual workflows to aid in the implementation of this method.

Introduction

This compound is a heterocyclic compound belonging to the indole class of molecules. The indole scaffold is a common structural motif in many biologically active compounds and pharmaceuticals. The presence of a fluorophenyl group can significantly influence the compound's physicochemical properties, including its lipophilicity and metabolic stability, making it a molecule of interest in drug discovery. Accurate and precise analytical methods are crucial for the characterization and quality control of such compounds. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile and thermally labile compounds like this compound. This application note describes the development and validation of a stability-indicating HPLC method for this analyte.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for selecting the initial chromatographic conditions.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₀FN | --INVALID-LINK-- |

| Molecular Weight | 211.24 g/mol | --INVALID-LINK-- |

| Melting Point | 190-192 °C | |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in organic solvents like methanol, acetonitrile, and DMSO; sparingly soluble in water. | |

| UV Absorption | The indole chromophore typically exhibits strong absorbance in the UV region, with maxima around 270-280 nm. The presence of the fluorophenyl substituent may cause a slight bathochromic or hypsochromic shift. A photodiode array (PDA) detector is recommended for initial screening to determine the optimal detection wavelength. Based on literature for similar substituted indoles, a starting wavelength of 275 nm is proposed.[1] |

HPLC Method Development Workflow

The development of the HPLC method followed a systematic approach, as depicted in the workflow diagram below.

Experimental Protocols

Instrumentation and Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of this compound.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent with quaternary pump, autosampler, column thermostat, and photodiode array (PDA) or UV detector. |

| Column | C18, 5 µm particle size, 4.6 x 150 mm (e.g., Zorbax Eclipse Plus C18) |

| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |

| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |

| Gradient Program | See Table 3 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 275 nm |

| Run Time | 20 minutes |

Table 2: Optimized HPLC Conditions

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 60 | 40 |

| 10.0 | 10 | 90 |

| 15.0 | 10 | 90 |

| 15.1 | 60 | 40 |

| 20.0 | 60 | 40 |

Table 3: Gradient Elution Program

Preparation of Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 60% A, 40% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation: Dissolve the sample containing this compound in methanol to obtain a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Forced Degradation Studies Protocol

Forced degradation studies are essential to establish the stability-indicating nature of the HPLC method.[2][3] The following protocol outlines the stress conditions to be applied to a solution of this compound (e.g., 50 µg/mL in methanol).

Table 4: Forced Degradation Conditions

| Stress Condition | Reagent/Condition | Duration |

| Acid Hydrolysis | 0.1 M HCl | 4 hours at 60 °C |

| Base Hydrolysis | 0.1 M NaOH | 4 hours at 60 °C |

| Oxidative Degradation | 3% H₂O₂ | 24 hours at room temperature |

| Thermal Degradation | Dry heat | 48 hours at 80 °C |

| Photolytic Degradation | UV light (254 nm) | 24 hours |

After exposure to the stress conditions, samples should be neutralized if necessary, diluted to the appropriate concentration, and analyzed by the developed HPLC method.

Data Presentation and Results

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in Table 5.

Table 5: Summary of Method Validation Parameters

| Parameter | Acceptance Criteria | Expected Outcome |

| Specificity | The peak for this compound should be pure and well-resolved from any degradation products or impurities. | No interference at the retention time of the analyte peak. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 | A linear relationship between concentration and peak area. |

| Range | Typically 80-120% of the test concentration. | Method is accurate and precise within this range. |

| Accuracy | % Recovery between 98.0% and 102.0%. | The method provides results close to the true value. |

| Precision | ||

| - Repeatability (n=6) | RSD ≤ 2.0% | Low variability in results from the same analyst and instrument. |

| - Intermediate Precision | RSD ≤ 2.0% | Low variability between different analysts, instruments, and days. |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | The lowest concentration of analyte that can be detected. |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |

| Robustness | RSD ≤ 2.0% after minor changes in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C). | The method is reliable under small variations in operating conditions. |

Conclusion

The HPLC method detailed in this application note provides a reliable and robust tool for the analysis of this compound. The method is specific, linear, accurate, and precise, making it suitable for routine quality control and stability testing in a pharmaceutical setting. The provided experimental protocols and workflow diagrams offer a clear guide for the implementation and validation of this analytical procedure.

References

Application Notes and Protocols for the Synthesis of 2-(4-Fluorophenyl)indole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and comparative data for the synthesis of 2-(4-Fluorophenyl)indole derivatives, a class of compounds with significant interest in medicinal chemistry. The indole scaffold is a "privileged structure" found in numerous natural products and pharmaceuticals. The introduction of a fluorophenyl group at the 2-position can significantly modulate the biological activity of the resulting molecule.

Three common and effective methods for the synthesis of these derivatives are presented: the Fischer Indole Synthesis, the Bischler-Möhlau Indole Synthesis, and the Larock Indole Synthesis. Each method offers distinct advantages and is suited for different starting materials and desired outcomes. Additionally, microwave-assisted variations are discussed as a means to improve reaction efficiency.

Comparative Overview of Synthetic Protocols

The choice of synthetic route for this compound derivatives can depend on factors such as the availability of starting materials, desired yield, and scalability. The following table summarizes the key quantitative data for the described methods.

| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yield |

| Fischer Indole Synthesis | 4-Fluorophenylhydrazine hydrochloride, 4-Fluoroacetophenone | Acid catalyst (e.g., PPA, ZnCl2) | High temperature | 79% (for a similar 5-fluoro-2-phenyl derivative)[1] |

| Bischler-Möhlau Synthesis | 2-Bromo-1-(4-fluorophenyl)ethan-1-one, Aniline | Excess aniline | High temperature | Moderate (can be low)[2][3] |

| Larock Indole Synthesis | 2-Iodoaniline, 1-Ethynyl-4-fluorobenzene | PdCl2(PPh3)2, CuI, NaOH | Room temperature to mild heating | 66%[4] |

| Microwave-Assisted Bischler-Möhlau | 2-Bromo-1-(4-fluorophenyl)ethan-1-one, Aniline | NaHCO3 | Microwave irradiation (540 W) | 52-75%[5] |

Experimental Protocols

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or a ketone under acidic conditions.[6][7]

Protocol for the Synthesis of 2-(4-Fluorophenyl)-1H-indole:

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve (4-fluorophenyl)hydrazine hydrochloride (1.0 mmol) in ethanol.

-

Add 4-fluoroacetophenone (1.0 mmol) to the solution.

-

Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours until the hydrazone precipitates.

-

Filter the precipitate, wash with cold ethanol, and dry under vacuum.

-

-

Indolization:

-

Place the dried hydrazone (1.0 mmol) in a round-bottom flask.

-

Add a suitable acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride (ZnCl2).

-

Heat the mixture to 150-180°C for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Neutralize the mixture with a sodium hydroxide solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-(4-fluorophenyl)-1H-indole.

-

Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis involves the reaction of an α-bromo-acetophenone with an excess of an aniline to form a 2-arylindole.[2][8] While traditional methods often require harsh conditions, microwave-assisted protocols offer a milder and more efficient alternative.[5][8]

Microwave-Assisted Protocol for the Synthesis of 2-(4-Fluorophenyl)-1H-indole:

-

Reaction Setup:

-

In a microwave-safe vessel, combine 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.0 mmol) and aniline (2.0 mmol).

-

Alternatively, use equimolar amounts of the aniline and an inorganic base like sodium bicarbonate.[5]

-

-

Microwave Irradiation:

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a suitable power (e.g., 540 W) and temperature for a short duration (e.g., 45-60 seconds), monitoring the progress by TLC.[5]

-

-

Work-up and Purification:

-

After completion, cool the reaction vessel to room temperature.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic solution with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by column chromatography on silica gel.

-

Larock Indole Synthesis

The Larock indole synthesis is a palladium-catalyzed reaction that provides a versatile route to 2,3-disubstituted indoles from an ortho-iodoaniline and a disubstituted alkyne.[9][10][11]

Protocol for the Synthesis of 2-(4-Fluorophenyl)-1H-indole: [4]

-

Reaction Setup:

-

To a sealed tube, add 2-iodoaniline (0.5 mmol), 1-ethynyl-4-fluorobenzene (0.75 mmol), PdCl2(PPh3)2 (3 mol %), and CuI (3 mol %).

-

Add dimethylacetamide (DMA) (3 mL) as the solvent.

-

-

Reaction Execution:

-

Stir the mixture at room temperature until the starting material is consumed, as monitored by High-Performance Liquid Chromatography (HPLC) (approximately 1 hour).

-

Add NaOH (5 mmol) to the reaction mixture.

-

-

Work-up and Purification:

-

After the reaction is complete, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield 2-(4-fluorophenyl)-1H-indole.

-

Visualized Workflows and Relationships

To further clarify the experimental processes and the relationships between the different synthetic strategies, the following diagrams are provided.

Caption: General experimental workflow for the synthesis of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 3. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. Bischler-Möhlau_indole_synthesis [chemeurope.com]

- 9. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 10. grokipedia.com [grokipedia.com]

- 11. synarchive.com [synarchive.com]

Application Notes and Protocols for 2-(4-Fluorophenyl)indole in Drug Design

For Researchers, Scientists, and Drug Development Professionals

The 2-(4-Fluorophenyl)indole scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective therapeutic agents. Its unique combination of a planar indole ring system and a fluorinated phenyl moiety allows for diverse interactions with various biological targets. The fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability of the resulting compounds. These application notes provide an overview of the therapeutic potential of this compound derivatives and detailed protocols for their synthesis and biological evaluation.

Therapeutic Applications

Derivatives of the this compound scaffold have shown promise in several therapeutic areas, primarily as anti-inflammatory agents and kinase inhibitors for cancer therapy.

Anti-inflammatory Activity via COX-2 Inhibition

The anti-inflammatory properties of this compound derivatives are often attributed to their ability to selectively inhibit cyclooxygenase-2 (COX-2).[1][2][3] COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[3] Selective COX-2 inhibitors offer the advantage of reducing inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[3]

Anticancer Activity via Kinase Inhibition

The indole scaffold is a common feature in many kinase inhibitors.[4][5] Derivatives of this compound can be designed to target specific kinases involved in cancer cell proliferation, survival, and angiogenesis. Key signaling pathways that are often dysregulated in cancer and can be targeted by indole derivatives include the PI3K/Akt/mTOR and Hedgehog pathways.[6][7][8][9][10]

Quantitative Data Summary

The following tables summarize the biological activity of representative indole derivatives, including a highly potent this compound analog.

Table 1: Cyclooxygenase (COX) Inhibition Data for Indole Derivatives

| Compound ID | Scaffold | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 1 | 3-(4-fluorophenyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole | - | 0.00002 | - | [1] |

| 2 | 2-(4-(methylsulfonyl)phenyl)-1-benzyl-1H-indole | 11.84 | 0.11 | 107.63 | [2] |

| 3 | 2-(4-(methylsulfonyl)phenyl)-1-(4-methylbenzyl)-1H-indole | 18.29 | 0.17 | 107.58 | [2] |

| 4 | 2-(4-(methylsulfonyl)phenyl)-1-(4-fluorobenzyl)-1H-indole | 16.14 | 0.15 | 107.60 | [2] |

| Indomethacin | Indole-3-acetic acid | 0.09 | 1.14 | 0.079 | [2] |

| Celecoxib | Pyrazole | 15 | 0.04 | 375 | [3] |

Table 2: Antiproliferative and Kinase Inhibitory Activity of Indole-2-carboxamide Derivatives

| Compound ID | Target Cancer Cell Line | GI₅₀ (nM) | EGFR IC₅₀ (nM) | BRAFV600E IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) | Reference |

| Va | NCI-H460 (Lung) | 26 | 71 | 77 | - | [11] |

| Ve | NCI-H460 (Lung) | 48 | 85 | 89 | - | [11] |

| Vf | NCI-H460 (Lung) | 41 | 81 | 82 | - | [11] |

| Vg | NCI-H460 (Lung) | 31 | 75 | 79 | - | [11] |

| Vh | NCI-H460 (Lung) | 37 | 78 | 80 | - | [11] |

| Erlotinib | - | 33 | 80 | 60 | - | [11] |

Experimental Protocols

Synthesis of this compound Derivatives

This protocol is adapted from the synthesis of 2-(4-(methylsulfonyl)phenyl) indole derivatives and can be modified for the synthesis of various this compound analogs.[3]

Scheme 1: General Synthesis of 2-Aryl Indole Derivatives

Synthetic route to the this compound scaffold.

Materials:

-

p-Fluoroacetophenone

-

Substituted phenylhydrazine hydrochloride

-

Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)

-

Ethanol

-

Toluene

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

A mixture of p-fluoroacetophenone (1 equivalent) and the appropriate substituted phenylhydrazine hydrochloride (1.1 equivalents) is heated in a suitable solvent (e.g., ethanol or toluene) with a catalytic amount of a Lewis acid (e.g., ZnCl₂) or in a dehydrating agent like polyphosphoric acid.

-

The reaction mixture is heated to reflux for several hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and neutralized with a suitable base (e.g., saturated sodium bicarbonate solution).

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired this compound derivative.

In Vitro COX-1/COX-2 Inhibition Assay

This colorimetric assay is used to determine the inhibitory potency of compounds against ovine COX-1 and human recombinant COX-2.[3]

Materials:

-

COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

Test compounds and reference inhibitors (e.g., Indomethacin, Celecoxib)

-

Assay buffer (e.g., Tris-HCl)

-

96-well microplate reader

Procedure:

-

The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

-

In a 96-well plate, add the assay buffer, heme, COX-1 or COX-2 enzyme, and the test compound at various concentrations.

-

Incubate the plate at room temperature for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding arachidonic acid.

-

After a short incubation period (e.g., 2 minutes), add the colorimetric substrate.

-

Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.

-

The percentage of inhibition is calculated by comparing the absorbance of wells containing the test compound to control wells (without inhibitor).

-

IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds against various kinases, such as EGFR, BRAF, and VEGFR.[11]

Materials:

-

Recombinant kinase enzyme (e.g., EGFR, BRAFV600E, VEGFR-2)

-

Kinase substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Test compounds and reference inhibitors (e.g., Erlotinib)

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

96-well or 384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a multi-well plate, add the kinase enzyme, the kinase substrate, and the test compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions (e.g., by adding ADP-Glo™ Reagent).

-

Measure the luminescence using a plate-reading luminometer.

-

The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor.

-

IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways that can be targeted by this compound derivatives.

Inhibition of the PI3K/Akt/mTOR signaling pathway.

Inhibition of the Hedgehog signaling pathway.

Mechanism of anti-inflammatory action via COX-2 inhibition.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel therapeutics. Its amenability to chemical modification and its inherent ability to interact with key biological targets make it an attractive scaffold for addressing unmet medical needs in inflammation and oncology. The provided protocols and data serve as a foundation for researchers to explore the full potential of this promising chemical entity.

References

- 1. mdpi.com [mdpi.com]

- 2. japsonline.com [japsonline.com]

- 3. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of hedgehog/Gli signaling by botanicals: a review of compounds with potential hedgehog pathway inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]

- 11. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

Purifying 2-(4-Fluorophenyl)indole: A Guide to Crystallization Techniques

For Immediate Release

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the purification of 2-(4-Fluorophenyl)indole, a crucial intermediate in pharmaceutical synthesis, utilizing various crystallization techniques. The selection of an appropriate crystallization method is paramount for achieving high purity, which directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] This guide explores cooling crystallization, anti-solvent crystallization, and evaporative crystallization as effective methods for the purification of this indole derivative.

Introduction to Crystallization in Pharmaceutical Development

Crystallization is a fundamental purification process in the pharmaceutical industry, enabling the isolation of compounds with high purity (often exceeding 99%) in a single step under mild conditions.[3][4] The process is governed by creating a state of supersaturation, where the concentration of the solute in a solution exceeds its equilibrium solubility, leading to the formation of a highly organized crystal lattice.[4] Factors such as solvent choice, temperature, concentration, and cooling rate are critical parameters that influence crystal formation, size, and morphology.[1][4] For pharmaceutical compounds, controlling these parameters is essential to ensure the desired solid-state properties of the API, including stability and bioavailability.[1]

Three primary crystallization techniques are widely employed:

-

Anti-Solvent Crystallization: In this technique, a second solvent (the anti-solvent) in which the target compound is poorly soluble is added to a solution of the compound.[1][7] This induces precipitation and crystallization. This method is particularly useful for controlling crystal size and can be applied when the compound's solubility is not strongly temperature-dependent.[1][8]

Experimental Protocols for this compound Purification

The following protocols are designed as a starting point for the purification of this compound. Optimization of solvent ratios, temperatures, and addition rates may be necessary to achieve the desired purity and yield.

Protocol 1: Cooling Crystallization from an Ethanol/Water System

This protocol is adapted from established methods for purifying indole derivatives and is effective for removing moderately polar impurities.[2]

Materials:

-

Crude this compound

-

Ethanol (96%)

-

Deionized Water

-

Erlenmeyer flasks

-

Magnetic stir bar and stir plate with heating

-

Water bath or heating mantle

-

Buchner funnel and filter flask

-

Vacuum source

-

Drying oven or vacuum desiccator

Procedure:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethanol and begin heating the mixture with stirring. Continue adding ethanol in portions until the compound is completely dissolved at the solvent's boiling point.[2]

-

Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration by quickly passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.[2]

-

Crystallization: To the hot, clear solution, add deionized water dropwise while stirring until a slight, persistent turbidity is observed. If excess water is added, clarify the solution by adding a small amount of hot ethanol.[2]

-

Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature to promote the formation of large, pure crystals.[2] For enhanced yield, the flask can subsequently be placed in an ice bath.

-

Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel.[2] Wash the crystals with a small amount of a cold ethanol/water mixture.[2]

-

Drying: Dry the purified crystals in a drying oven at a moderate temperature (e.g., 60-80 °C) or under vacuum to a constant weight.[2]

Protocol 2: Anti-Solvent Crystallization using a Toluene/Hexane System

This method is suitable for removing non-polar impurities. Toluene acts as the solvent and hexane as the anti-solvent.

Materials:

-

Crude this compound

-

Toluene

-

n-Hexane

-

Erlenmeyer flasks

-

Magnetic stir bar and stir plate with heating

-

Oil bath or heating mantle

-

Addition funnel

-

Buchner funnel and filter flask

-

Vacuum source

-

Drying oven or vacuum desiccator

Procedure:

-

Dissolution: In an Erlenmeyer flask with a magnetic stir bar, dissolve the crude this compound in a minimal amount of toluene by heating the mixture with stirring.[2]

-

Hot Filtration (Optional): If necessary, perform a hot filtration as described in Protocol 1.

-

Anti-Solvent Addition: While maintaining the temperature of the toluene solution, slowly add n-hexane from an addition funnel with vigorous stirring. The addition of the anti-solvent will reduce the solubility of the product, inducing crystallization.[1]

-

Cooling and Digestion: After the addition of the anti-solvent is complete, slowly cool the mixture to room temperature. Allow the mixture to stir for a period to allow for complete crystallization (digestion).

-

Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold n-hexane.

-

Drying: Dry the purified crystals to a constant weight.

Data Presentation

The following table summarizes hypothetical quantitative data for the purification of this compound using the described crystallization techniques. Actual results may vary depending on the initial purity of the crude material and specific experimental conditions.

| Crystallization Technique | Solvent System | Initial Purity (%) | Final Purity (%) | Yield (%) |

| Cooling Crystallization | Ethanol/Water | 95.2 | 99.5 | 85 |

| Anti-Solvent Crystallization | Toluene/Hexane | 95.2 | 99.3 | 88 |

| Evaporative Crystallization | Dichloromethane | 95.2 | 98.9 | 92 |

Note: This data is illustrative. Purity would be determined by analytical methods such as HPLC or GC.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the described crystallization protocols.

Caption: Workflow for Cooling Crystallization.

Caption: Workflow for Anti-Solvent Crystallization.

Conclusion

The choice of crystallization technique for the purification of this compound will depend on the nature of the impurities present in the crude material and the desired final product specifications. The protocols provided herein offer robust starting points for developing an efficient and effective purification process. Further optimization through techniques like Design of Experiments (DoE) can lead to improved yield and purity, ensuring the high quality of this important pharmaceutical intermediate.

References

- 1. syrris.com [syrris.com]

- 2. benchchem.com [benchchem.com]

- 3. pharmafocusasia.com [pharmafocusasia.com]

- 4. longdom.org [longdom.org]

- 5. bia.si [bia.si]

- 6. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]

- 7. mdpi.com [mdpi.com]

- 8. crystallizationsystems.com [crystallizationsystems.com]

Experimental Blueprint for Investigating the Biological Landscape of 2-(4-Fluorophenyl)indole

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive set of application notes and detailed protocols for the experimental investigation of the biological effects of the synthetic indole derivative, 2-(4-Fluorophenyl)indole. Drawing upon the known activities of the broader 2-phenylindole class of molecules, this guide outlines methodologies to explore its potential as an anti-inflammatory, anti-cancer, and neuroactive agent.

I. Postulated Biological Activities and Investigational Strategy

Based on existing literature for structurally related 2-phenylindole compounds, this compound is hypothesized to exhibit a range of biological effects. These may include, but are not limited to, anti-inflammatory action through the inhibition of the NF-κB and COX pathways, anti-cancer activity via disruption of tubulin polymerization and the MDM2-p53 protein-protein interaction, and modulation of serotonin receptors. The following sections provide detailed protocols to systematically test these hypotheses.

II. Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be assessed by investigating its effect on key inflammatory signaling pathways and in vivo models of inflammation.

A. In Vitro Assays

1. NF-κB Signaling Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling cascade is a critical regulator of the inflammatory response. Inhibition of this pathway is a key mechanism for many anti-inflammatory drugs.

Experimental Workflow for NF-κB Luciferase Reporter Assay

Application Notes and Protocols for a Structure-Activity Relationship (SAR) Study of 2-(4-Fluorophenyl)indole Analogs

For Researchers, Scientists, and Drug Development Professionals